molecular formula C19H26N2O7S B4307662 methyl 4-(2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethoxycarbonylsulfamoyloxy)benzoate

methyl 4-(2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethoxycarbonylsulfamoyloxy)benzoate

Cat. No.: B4307662
M. Wt: 426.5 g/mol
InChI Key: KDFAYNUSUDUCCW-UHFFFAOYSA-N
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Description

Methyl 4-[({[(octahydro-2H-quinolizin-1-ylmethoxy)carbonyl]amino}sulfonyl)oxy]benzoate is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound features a benzoate ester functional group, a sulfonyl group, and a quinolizidine moiety, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-(2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethoxycarbonylsulfamoyloxy)benzoate typically involves multiple steps, including the formation of the benzoate ester, the introduction of the sulfonyl group, and the attachment of the quinolizidine moiety. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-[({[(octahydro-2H-quinolizin-1-ylmethoxy)carbonyl]amino}sulfonyl)oxy]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different oxidation states of the quinolizidine moiety.

    Reduction: Reduction reactions can modify the sulfonyl group or other functional groups within the molecule.

    Substitution: The benzoate ester and sulfonyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions such as temperature, solvent choice, and pH can significantly influence the outcome of these reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolizidine N-oxides, while substitution reactions can produce various ester or sulfonyl derivatives.

Scientific Research Applications

Methyl 4-[({[(octahydro-2H-quinolizin-1-ylmethoxy)carbonyl]amino}sulfonyl)oxy]benzoate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of methyl 4-(2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethoxycarbonylsulfamoyloxy)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The quinolizidine moiety may play a crucial role in binding to these targets, while the sulfonyl and benzoate groups can modulate the compound’s overall activity and selectivity. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

    Methyl 4-[(aminosulfonyl)oxy]benzoate: Lacks the quinolizidine moiety but shares the benzoate ester and sulfonyl groups.

    Octahydro-2H-quinolizin-1-ylmethanol: Contains the quinolizidine moiety but lacks the benzoate ester and sulfonyl groups.

Uniqueness: Methyl 4-[({[(octahydro-2H-quinolizin-1-ylmethoxy)carbonyl]amino}sulfonyl)oxy]benzoate is unique due to the combination of its functional groups, which confer distinct chemical properties and potential applications. The presence of the quinolizidine moiety, in particular, sets it apart from other similar compounds and contributes to its diverse reactivity and biological activity.

Properties

IUPAC Name

methyl 4-(2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethoxycarbonylsulfamoyloxy)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O7S/c1-26-18(22)14-7-9-16(10-8-14)28-29(24,25)20-19(23)27-13-15-5-4-12-21-11-3-2-6-17(15)21/h7-10,15,17H,2-6,11-13H2,1H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDFAYNUSUDUCCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OS(=O)(=O)NC(=O)OCC2CCCN3C2CCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 4-(2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethoxycarbonylsulfamoyloxy)benzoate
Reactant of Route 2
Reactant of Route 2
methyl 4-(2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethoxycarbonylsulfamoyloxy)benzoate
Reactant of Route 3
methyl 4-(2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethoxycarbonylsulfamoyloxy)benzoate
Reactant of Route 4
methyl 4-(2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethoxycarbonylsulfamoyloxy)benzoate
Reactant of Route 5
methyl 4-(2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethoxycarbonylsulfamoyloxy)benzoate
Reactant of Route 6
methyl 4-(2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethoxycarbonylsulfamoyloxy)benzoate

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